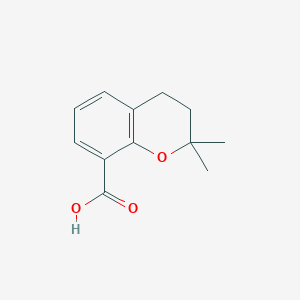
2,2-Dimethylchroman-8-carboxylic acid
概要
説明
作用機序
Target of Action
It’s worth noting that coumarin derivatives, which share a similar structure to 2,2-dimethylchroman-8-carboxylic acid, have been studied extensively for their interaction with the enzyme aromatase . Aromatase is the main enzyme involved in the biosynthesis of estrogen from androgens , and it plays a significant role in estrogen-dependent breast cancer (EDBC) .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2-Dimethylchroman-8-carboxylic acid involves the reaction of 2,2-dimethylchroman with n-butyllithium in diethyl ether. The reaction is carried out at room temperature, and the product is obtained after a series of purification steps . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,2-Dimethylchroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the chroman ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2,2-Dimethylchroman-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other chroman derivatives.
Biology: The compound exhibits interesting biological activities, making it a subject of study in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
類似化合物との比較
2,2-Dimethyl-6-chromanecarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carboxylic acid: Another similar compound with slight structural variations.
Uniqueness: 2,2-Dimethylchroman-8-carboxylic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKZSZUCRDOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















